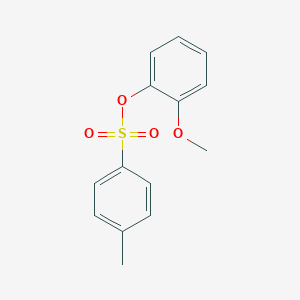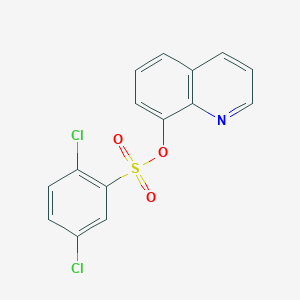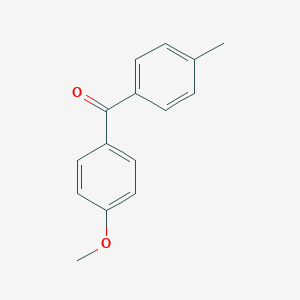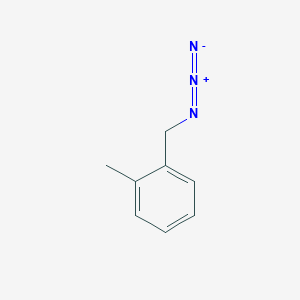![molecular formula C8H10N2OS B186247 n-[2-(Methylthio)phenyl]urea CAS No. 90007-01-5](/img/structure/B186247.png)
n-[2-(Methylthio)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methylthio)phenyl]urea, also known as Methylthiouracil, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-[2-(Methylthio)phenyl]urea has been used in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a model compound in the study of thiourea derivatives. N-[2-(Methylthio)phenyl]urea has been found to inhibit the growth of certain cancer cells and has been studied for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of N-[2-(Methylthio)phenyl]urea is not fully understood. It is believed to act by inhibiting the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase. It has also been found to scavenge free radicals and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-[2-(Methylthio)phenyl]urea has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to increase the activity of certain enzymes, such as superoxide dismutase and catalase. N-[2-(Methylthio)phenyl]urea has been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Methylthio)phenyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It has been found to be non-toxic and has low side effects. However, N-[2-(Methylthio)phenyl]urea has some limitations for lab experiments. It is a relatively new compound and its full potential has not been explored yet. It also has limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of N-[2-(Methylthio)phenyl]urea. It can be studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases. It can also be studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Further research can be done to understand the mechanism of action of N-[2-(Methylthio)phenyl]urea and to explore its full potential. New derivatives of N-[2-(Methylthio)phenyl]urea can be synthesized and studied for their potential use in various scientific research applications.
Conclusion:
In conclusion, N-[2-(Methylthio)phenyl]urea is a synthetic compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases. N-[2-(Methylthio)phenyl]urea has several advantages for lab experiments, but also has some limitations. Further research is needed to understand the full potential of N-[2-(Methylthio)phenyl]urea and its derivatives.
Métodos De Síntesis
N-[2-(Methylthio)phenyl]urea can be synthesized by reacting 2-aminothiophenol with methyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
90007-01-5 |
|---|---|
Nombre del producto |
n-[2-(Methylthio)phenyl]urea |
Fórmula molecular |
C8H10N2OS |
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
(2-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |
Clave InChI |
XBIAZZVLCDPNQK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)N |
SMILES canónico |
CSC1=CC=CC=C1NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



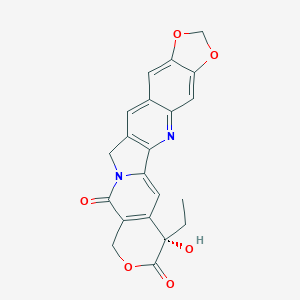
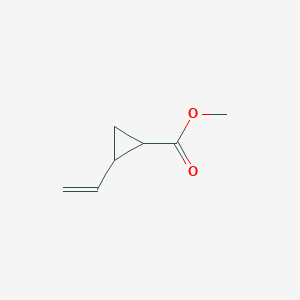
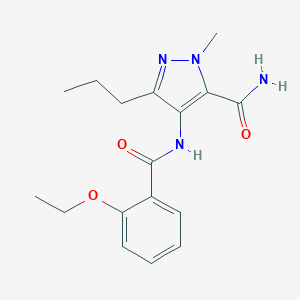
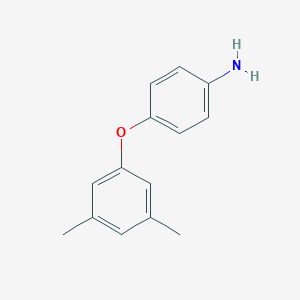
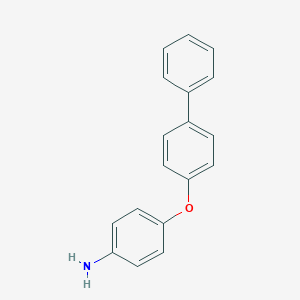
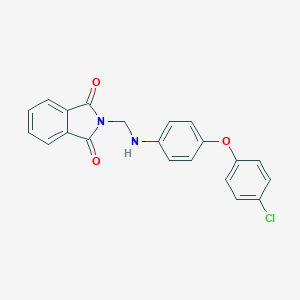
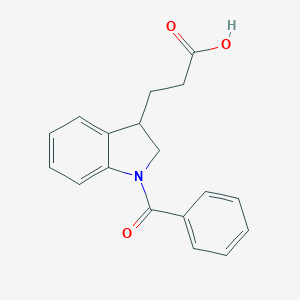
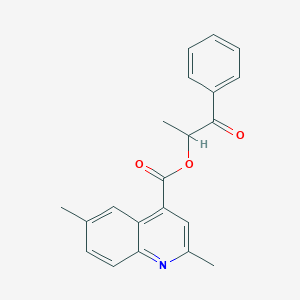
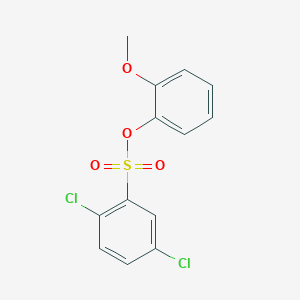
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
